2-Imidazolidone

Catalog No.
S602493
CAS No.
120-93-4
M.F
C3H6N2O
M. Wt
86.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Imidazolidone

CAS Number

120-93-4

Product Name

2-Imidazolidone

IUPAC Name

imidazolidin-2-one

Molecular Formula

C3H6N2O

Molecular Weight

86.09 g/mol

InChI

InChI=1S/C3H6N2O/c6-3-4-1-2-5-3/h1-2H2,(H2,4,5,6)

InChI Key

YAMHXTCMCPHKLN-UHFFFAOYSA-N

SMILES

C1CNC(=O)N1

Solubility

VERY SOL IN WATER & IN HOT ALC; DIFFICULTLY SOL IN ETHER
SLIGHTLY SOL IN CHLOROFORM

Synonyms

1,3-Ethyleneurea; 2-Imidazolidone; 2-Oxoimidazolidine; CY 100; Ethyleneurea; Imidazolidinone; N,N’-Ethyleneurea; NSC 21314; NSC 3338; SD 6073; N,N’-(1,2-Ethanediyl)urea;

Canonical SMILES

C1CNC(=O)N1

Organic Synthesis and Catalysis

  • Organocatalysis: Imidazolidinones can function as efficient organocatalysts, facilitating various organic reactions like Diels-Alder cycloadditions []. They offer a greener alternative to traditional metal-based catalysts by being non-toxic and readily recyclable [].

Medicinal Chemistry and Drug Discovery

  • Drug Design and Development: The structural versatility of imidazolidinones makes them attractive scaffolds for drug discovery. They can be modified to target various biological processes and potentially treat various diseases [, ]. For example, N-acetyl-2-imidazolidinone shows promise in developing anticonvulsant and anti-inflammatory drugs [].

Material Science

  • Ion Conductive Polymers: Certain imidazolidinone derivatives exhibit excellent ionic conductivity, making them potential candidates for developing advanced battery materials []. This property allows them to efficiently transport ions within batteries, potentially leading to improved battery performance.

2-Imidazolidinone, also known as imidazolidin-2-one, is a heterocyclic organic compound with the molecular formula C₃H₆N₂O. It features a five-membered ring structure composed of three carbon atoms and two nitrogen atoms, with a ketone functional group located between the two nitrogen atoms. This compound is characterized by its white, odorless solid form and has a melting point of approximately 131 °C and a boiling point of 224 °C .

2-Imidazolidinone is classified as a cyclic urea and is structurally related to imidazolidine. It plays a significant role in various chemical processes and applications, including serving as a building block in organic synthesis and acting as a reagent in the production of pharmaceuticals .

Due to its functional groups. Key reactions include:

  • Nucleophilic Addition: The carbonyl group in 2-imidazolidinone can undergo nucleophilic addition reactions, which are crucial in forming larger organic molecules.
  • Cyclization Reactions: It can participate in cyclization reactions to form more complex cyclic structures.
  • Substitution Reactions: The compound can undergo substitution reactions, particularly involving its nitrogen atoms, allowing for the introduction of various functional groups .

Research indicates that 2-imidazolidinone exhibits biological activity, particularly as a dopamine receptor agonist. This property suggests potential applications in pharmacology, especially concerning neurological disorders where dopamine modulation is beneficial . Additionally, it has been identified as a metabolite of ethylenethiourea, which further emphasizes its relevance in biological systems .

Several methods exist for synthesizing 2-imidazolidinone:

  • From Ethylenediamine Carbamate: A notable method involves the continuous flow synthesis from ethylenediamine carbamate using catalysts such as cerium dioxide. This process utilizes carbon dioxide absorption to facilitate the reaction .
  • Amidation Reactions: Another approach includes amidation reactions with methylamine followed by condensation reactions with acetone .
  • Oxidative Amidation: This method involves the oxidative amidation of activated alkenes, which allows for the formation of 2-imidazolidinone from simpler precursors .

2-Imidazolidinone finds diverse applications across various industries:

  • Textile Industry: It is used as a reagent in permanent press clothing treatments due to its ability to form stable structures with hydroxyl groups when treated with formaldehyde .
  • Pharmaceuticals: The compound serves as an intermediate in the synthesis of several drugs, including emicerfont and imidapril, which are used to manage cardiovascular conditions .
  • Herbicides and Insecticides: Its utility extends to agricultural chemicals where it acts as an active ingredient in herbicides and insecticides .
  • Formaldehyde Scavenger: 2-Imidazolidinone is employed in formulations aimed at removing formaldehyde from various environments, including household applications .

Interaction studies involving 2-imidazolidinone focus on its reactivity with other chemical species. Its ability to form stable complexes through hydrogen bonding enhances its utility in organic synthesis. Additionally, studies have shown that it can interact favorably with various substrates during catalytic processes, improving reaction efficiencies and yields .

Several compounds are structurally or functionally similar to 2-imidazolidinone. Here are some notable examples:

Compound NameStructure TypeKey Features
1,3-Dimethyl-2-imidazolidinoneCyclic UreaPolar solvent and Lewis base
4-ImidazolidinoneCyclic UreaUsed in drug formulations like hetacillin
EthyleneureaCyclic UreaRelated structural properties
ImidazolonesOxo derivativesDifferent functional groups affecting reactivity

Uniqueness of 2-Imidazolidinone

What sets 2-imidazolidinone apart from these similar compounds is its specific structural arrangement that allows for unique reactivity patterns, particularly its role as a dopamine receptor agonist and its diverse applications in both pharmaceuticals and industrial chemistry. Its ability to act as a formaldehyde scavenger also distinguishes it from other cyclic ureas that may not possess this functionality .

Physical Description

Liquid

Color/Form

NEEDLES FROM CHLOROFORM
WHITE LUMPY POWDER

XLogP3

-1.3

Melting Point

131.0 °C
131 °C

UNII

2K48456N55

GHS Hazard Statements

Aggregated GHS information provided by 801 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 801 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 800 of 801 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (13.88%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (19%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

120-93-4

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

REACTION OF ETHYLENEDIAMINE AND UREA
PREPD FROM ETHYLENEDIAMINE & CARBON DIOXIDE UNDER INFLUENCE OF HEAT & PRESSURE...

General Manufacturing Information

Paint and coating manufacturing
Textiles, apparel, and leather manufacturing
2-Imidazolidinone: ACTIVE

Analytic Laboratory Methods

METHOD FOR DETERMINING ETHYLENEUREA IN FOODS AS PENTAFLUOROBENZAMIDE BY HIGH PRESSURE LIQ CHROMATOGRAPHY WAS DESCRIBED. CONFIRMATION WAS BY GLC & MASS SPECTROMETRY. DETECTION LEVELS WERE 0.01-5 PPM.

Dates

Modify: 2023-08-15

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